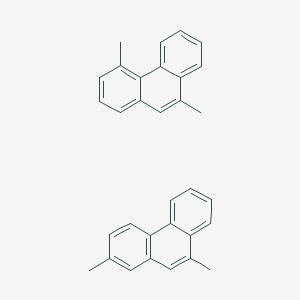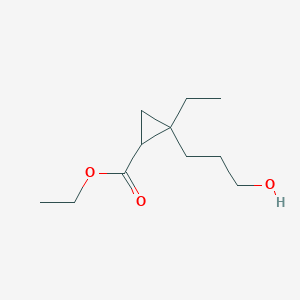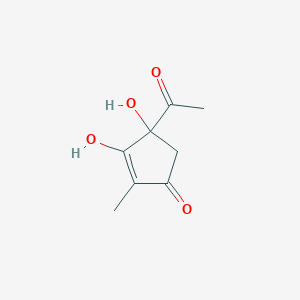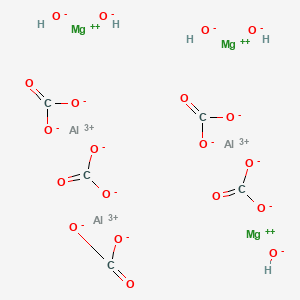
m-Toluenearsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-Toluenearsonic acid, also known as (3-Methylphenyl)arsonic acid, is an organoarsenic compound with the molecular formula C₇H₉AsO₃. It is a derivative of arsonic acid where a methyl group is attached to the benzene ring at the meta position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of m-Toluenearsonic acid typically involves the reaction of m-toluidine with arsenic acid. The process includes the following steps:
Nitration: m-Toluidine is nitrated to form m-nitrotoluene.
Reduction: The nitro group in m-nitrotoluene is reduced to an amine group, forming m-toluidine.
Arsonation: m-Toluidine reacts with arsenic acid under acidic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired results.
Analyse Des Réactions Chimiques
Types of Reactions
m-Toluenearsonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding arsenic(V) compounds.
Reduction: Reduction reactions can convert it back to the corresponding arsonous acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Arsenic(V) derivatives.
Reduction: Arsonous acid derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
m-Toluenearsonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pesticides and herbicides due to its arsenic content.
Mécanisme D'action
The mechanism of action of m-Toluenearsonic acid involves its interaction with cellular components. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and interference with cellular metabolism. The compound’s effects are mediated through its ability to generate reactive oxygen species, leading to oxidative stress and cellular damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Toluenearsonic acid: Similar structure but with the methyl group at the para position.
o-Toluenearsonic acid: Similar structure but with the methyl group at the ortho position.
Phenylarsenic acid: Lacks the methyl group on the benzene ring.
Uniqueness
m-Toluenearsonic acid is unique due to the position of the methyl group on the benzene ring, which influences its chemical reactivity and biological activity. The meta position provides distinct steric and electronic effects compared to the ortho and para positions, leading to different reaction pathways and interactions with biological targets.
Propriétés
Numéro CAS |
5410-37-7 |
|---|---|
Formule moléculaire |
C7H9AsO3 |
Poids moléculaire |
216.07 g/mol |
Nom IUPAC |
(3-methylphenyl)arsonic acid |
InChI |
InChI=1S/C7H9AsO3/c1-6-3-2-4-7(5-6)8(9,10)11/h2-5H,1H3,(H2,9,10,11) |
Clé InChI |
JEMCDGFTCLWRHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


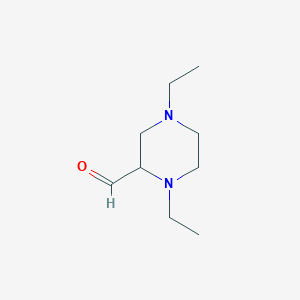
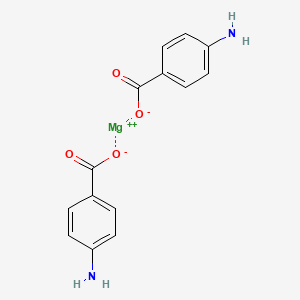
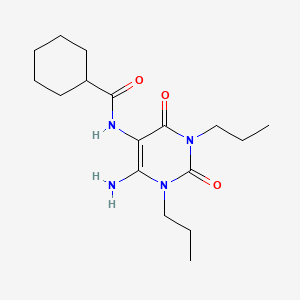
![Ethanethioamide, 2-[(1,1-dimethylethyl)sulfinyl]-N,N-dimethyl-](/img/structure/B13814852.png)
![1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B13814853.png)
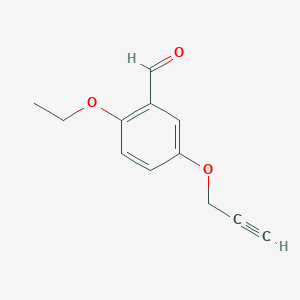
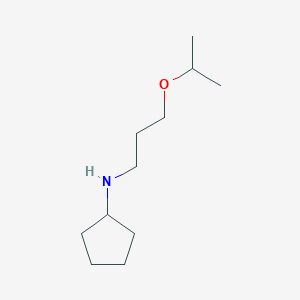
![6-Methyl-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B13814865.png)
